5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
The compound is an organic molecule that contains a trifluoromethoxy group attached to a phenyl ring . This group is often found in various pharmaceuticals and agrochemicals due to its unique properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethoxyphenyl-based compounds are often synthesized using various organic chemistry reactions .Molecular Structure Analysis
The molecular structure of this compound likely includes a phenyl ring with a trifluoromethoxy group attached, and an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .Scientific Research Applications
Antifungal Applications
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine derivatives have been studied for their antifungal properties. A series of these compounds exhibited promising antifungal activity against various pathogenic fungal strains including Candida albicans and Aspergillus niger. Molecular docking studies also revealed good binding at the active site of C. albicans cytochrome P450 enzyme lanosterol 14 α-demethylase, highlighting their potential in antifungal drug development (Nimbalkar et al., 2016).
Synthesis and Photoreactivity
Research has been conducted on the synthesis of fluorinated 1,3,4-oxadiazoles, which includes 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine. These compounds were synthesized via photochemical methods, and their photoreactivity was studied, highlighting an expedient route for their synthesis and potential applications in creating target fluorinated structures (Pace et al., 2004).
Larvicidal Activity
Compounds containing 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine have shown significant larvicidal activity against Culex quinquefasciatus mosquitoes. This indicates their potential use in controlling mosquito populations and reducing the spread of mosquito-borne diseases (Santhanalakshmi et al., 2022).
Anticancer Potential
A series of 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines, including derivatives of 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine, were synthesized and tested against various cancer cell lines. These compounds showed significant anticancer activity, indicating their potential as anticancer agents (Ahsan et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c10-9(11,12)17-6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLQBNSORVQYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592203 | |
Record name | 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine | |
CAS RN |
910442-23-8 | |
Record name | 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910442-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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